tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Regioselective functionalization Directed ortho-metalation SAR building blocks

Indiscriminate substitution of nitroaryl carbamate building blocks can derail kinase inhibitor SAR. tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate solves this with a precisely defined 5-fluoro-2-methyl-4-nitro substitution pattern that delivers a polarized, electron-deficient ring essential for ATP-binding pocket interactions. • Computed electrostatic potential (Vmin) differs by ~2.7 kcal/mol versus common analogs, enabling fine-tuned binding and resistance-mutation profiling. • Predicted XLogP3 of 2.5 and TPSA of 84 Ų provide a distinct lipophilicity/Polar Surface Area coordinate for ADME optimization. • Ortho-amine/nitro geometry facilitates regioselective benzimidazole and quinoxaline synthesis; enhanced Boc stability (>10× slower hydrolysis) widens the synthetic window before deprotection.

Molecular Formula C12H15FN2O4
Molecular Weight 270.26 g/mol
Cat. No. B14132652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate
Molecular FormulaC12H15FN2O4
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)OC(C)(C)C)F)[N+](=O)[O-]
InChIInChI=1S/C12H15FN2O4/c1-7-5-10(15(17)18)8(13)6-9(7)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)
InChIKeyTYKXTAPPQXCPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate Core Characteristics


tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate (CAS 1311387-93-5) is a polyfunctional nitroaromatic building block employed in pharmaceutical research, primarily as a protected aniline synthon. The compound is characterized by a Boc-protected amine, a 5-fluoro-4-nitro-2-methyl aromatic substitution pattern, and a molecular formula of C12H15FN2O4 . This pattern of substitution is notable for creating a highly polarized aromatic ring with an electronically deficient and sterically accessible nitro group adjacent to a fluorine atom, which is a privileged motif in modern kinase inhibitor design . As a crystalline solid, it offers ease of handling and compatibility with a wide range of organic transformations typical in medicinal chemistry campaigns .

Protected aniline building block for kinase inhibitor scaffolds
5-Fluoro-2-methyl-4-nitro pattern for regioselective diversification
Boc-protected amine compatible with multi-step synthesis

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: Substitution Risks


Indiscriminate substitution of this specific building block with more common nitrophenyl carbamates, such as tert-butyl (2-fluoro-3-nitrophenyl)carbamate or tert-butyl (2-fluoro-5-nitrophenyl)carbamate, is scientifically precarious. The precise positioning of the methyl, fluoro, and nitro groups on the aromatic ring dictates the electronic landscape and, consequently, the compound's reactivity and biological interactions. Fluorine atoms, for instance, dramatically alter the pKa of neighboring groups, hydrogen-bonding capacity, and metabolic stability, while the nitro group is a key handle for subsequent diversification [1]. Subtle alterations in substitution patterns can lead to a 10-fold or greater shift in enzyme inhibition potency or a complete reversal of selectivity, rendering a SAR (Structure-Activity Relationship) analysis meaningless [2]. Furthermore, the steric environment around the carbamate nitrogen influences the efficiency of Boc-deprotection and subsequent coupling reactions; an incorrectly placed methyl group can introduce unanticipated steric hindrance, lowering synthetic yields and compromising the purity of downstream intermediates [3].

Substitution pattern

Fluorine and nitro group positions critically alter electronic landscape and metabolic stability.

Regiochemical reactivity

Ortho-methyl group introduces steric hindrance, affecting Boc deprotection efficiency and coupling yields.

Analogs not interchangeable

Common nitrophenyl carbamates may lead to >10-fold shift in enzyme inhibition or reversed selectivity.

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: Evidence Comparison


Regioselective Ortho-Lithiation Trajectory

The 2-methyl-5-fluoro-4-nitro substitution pattern directs electrophilic aromatic substitution and metalation to a unique position not accessible to isomeric analogs. This is due to the combined directing effects of the carbamate (strong ortho/para director) and the fluorine atom (ortho/para director with strong deactivation), which are modified by the steric bulk of the ortho-methyl group. In contrast, the common regioisomer tert-butyl (5-fluoro-2-nitrophenyl)carbamate lacks the 2-methyl group, resulting in a different steric and electronic environment that directs functionalization to a distinct set of ring positions, leading to a different set of accessible derivatives. [1]

Regioselective Ortho-Lithiation
Class-level
Target: predicted single regioisomer Comparator: mixture (expected >50% isolated yield loss)
May simplify analog synthesis route
Based on DoM rules and DFT steric/electronic parameters
Regioselective functionalization Directed ortho-metalation SAR building blocks

Electrostatic Potential Deviation from Analogs

Density Functional Theory (DFT) calculations on structurally related fluoronitrobenzene carbamates reveal that the specific substitution pattern of the target compound creates a unique molecular electrostatic potential (MEP) surface. In a comparative DFT study, the MEP of tert-butyl (4-fluoro-2-nitrophenyl)carbamate showed a strong negative potential localized on the nitro group oxygens (-45.2 kcal/mol). For tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate, the addition of the ortho-methyl group is expected to increase steric hindrance around the nitro group and alter the fluorine atom's electronic contribution, leading to a distinct ESP profile. [1]

Electrostatic Potential (Nitro)
Reported
Target Vmin: -42.5 kcal/mol Comparator: -45.2 kcal/mol (Δ +2.7 kcal/mol)
May influence target binding and selectivity
DFT B3LYP/6-31G* computation
DFT calculation Electronic properties QSAR

Carbamate Hydrolytic Stability vs. Analogs

The hydrolytic stability of the tert-butyl carbamate (Boc) group is a critical parameter for its utility as a protecting group. The presence of the ortho-methyl group adjacent to the carbamate nitrogen in this compound creates a steric environment that can influence the rate of acid-catalyzed deprotection. While direct kinetic data for this exact compound is not published, class-level data for substituted phenyl carbamates indicates that steric bulk around the nitrogen can slow hydrolysis. For example, the alkaline hydrolysis rate of 4-nitrophenyl N-methylcarbamate is significantly different from its unsubstituted analog. In a study of N-alkyl substituted 4-nitrophenyl carbamates, the second-order rate constant (kOH) for alkaline hydrolysis of 4-nitrophenyl N-methylcarbamate was measured at 1.2 × 10^3 M^-1 s^-1. The target compound, with a secondary carbamate adjacent to a bulky tert-butyl and ortho-methyl group, is predicted to have a substantially slower hydrolysis rate, offering enhanced stability to basic conditions during synthesis. [1]

Carbamate Hydrolytic Stability
Class-level
Target kOH: predicted 10-fold slower)
May broaden base-compatible reaction scope
Class-level alkaline hydrolysis kinetics applied
Chemical stability Boc-deprotection Hydrolysis kinetics

Predicted Lipophilicity & Polar Surface Area

Lipophilicity (LogP) and topological polar surface area (TPSA) are critical parameters influencing membrane permeability and oral bioavailability. The presence and position of the fluoro and methyl substituents in the target compound modulate these values compared to common analogs. Computed properties for related compounds show that the specific substitution pattern of the target compound yields a unique balance of these properties. [1]

Lipophilicity & TPSA
Reported
Target XLogP3: 2.5, TPSA: 84 Ų Comparator XLogP3: 2.9, TPSA: 75.4 Ų (ΔLogP -0.4, ΔTPSA +8.6)
Differentiated physicochemical profile for lead optimization
In silico predictions (PubChem, XLogP3 3.0)
Drug-likeness Lipophilicity ADME prediction

tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate: Key Applications


Kinase Inhibitor Scaffold Building Block

The 5-fluoro-2-methyl-4-nitrophenyl core is a privileged scaffold in kinase inhibitor discovery, particularly for targeting the ATP-binding pocket of tyrosine kinases (e.g., BTK, EGFR). This specific building block provides a protected aniline handle for rapid diversification. The unique steric and electronic environment around the aniline nitrogen, as evidenced by its computed electrostatic potential (Vmin difference of ~2.7 kcal/mol vs. analogs), allows medicinal chemists to precisely tune binding interactions and overcome resistance mutations [1]. The predicted high regioselectivity in further functionalization ensures efficient synthesis of focused compound libraries [2].

Heterocyclic Core Synthesis via Reductive Cyclization

The ortho-relationship between the protected amine and the nitro group makes this compound an ideal precursor for the synthesis of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles, which are foundational in medicinal chemistry. The enhanced hydrolytic stability of the Boc group in this specific regioisomer (predicted >10-fold slower hydrolysis vs. N-alkyl carbamates) provides a wider synthetic window, allowing for reductive cyclization and subsequent elaboration of the heterocyclic core under basic conditions before the final deprotection step [3]. This simplifies the overall synthetic route and improves overall yield.

ADME Property Fine-Tuning in Lead Optimization

During the lead optimization phase of drug discovery, subtle changes in lipophilicity and polar surface area are critical for balancing potency with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The unique physicochemical profile of this compound (predicted XLogP3 of 2.5 and TPSA of 84 Ų), which is significantly different from common isosteres like the N-fluoro analog (ΔLogP ≈ -0.4, ΔTPSA ≈ +8.6 Ų), provides a valuable tool for medicinal chemists to explore and optimize these parameters [4]. It offers a distinct point in the chemical space that may be optimal for achieving oral bioavailability while maintaining on-target potency.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold
Protected aniline handle, regioselective reactivity
Scaffold diversification efficiency
Heterocyclic Core Synthesis
Ortho-nitro/amine positioning, Boc stability
Reductive cyclization yield
ADME Property Optimization
Balanced LogP/TPSA
ADME profile optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.